molecular formula C12H19NO B1428122 [4-Methyl-2-(2-methylpropoxy)phenyl]methanamine CAS No. 1250934-67-8

[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine

Cat. No. B1428122
M. Wt: 193.28 g/mol
InChI Key: ACRXMLIEPUCSQR-UHFFFAOYSA-N
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Description

“[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1250934-67-8 . It has a molecular weight of 193.29 . The IUPAC name for this compound is (2-isobutoxy-4-methylphenyl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Neurochemical Effects and Neurotoxicity : Research on 3,4-Methylenedioxymethamphetamine (MDMA), a related compound, provides insights into the neurochemical effects and potential neurotoxicity of similar phenylisopropylamine derivatives. This includes the biphasic response in animals, characterized by acute and long-term effects, and potential neurotoxicity indicated by changes in serotonin (5-HT) levels and other neurochemical markers (McKenna & Peroutka, 1990).

  • Cytochrome P450 (CYP) Inhibition : The phenylisopropylamine structure, similar to the one in the compound , shows interaction with hepatic CYP enzymes. This interaction is critical in drug metabolism and can lead to potential drug-drug interactions (DDIs) when multiple drugs are coadministered. Understanding the selectivity and potency of chemical inhibitors on CYP isoforms is vital for predicting and managing such DDIs (Khojasteh et al., 2011).

  • Serotonin Syndrome Onset and NPS : The emergence of new psychoactive substances (NPS) poses global health risks, and phenylisopropylamine derivatives are among these substances. Understanding the link between NPS and serotonin toxicity, specifically Serotonin Syndrome (SS), is crucial. This syndrome results from over-activation of the serotoninergic system, and understanding the association between SS and NPS intake provides valuable information on managing and predicting clinical implications (Schifano et al., 2021).

  • Pharmacologic Profile and MDMA Comparison : Studies on the social effects of MDMA compared to other stimulants provide a foundation for understanding the distinct neurochemical and behavioral impacts of phenylisopropylamine derivatives. These findings help delineate the unique socially enhancing effects of MDMA, potentially relevant to similar compounds (Bershad et al., 2016).

  • Potential in Psychotherapy : Research on MDMA-assisted psychotherapy for treating posttraumatic stress disorder (PTSD) and other psychiatric disorders offers insights into the therapeutic applications of phenylisopropylamine derivatives. This includes understanding the pharmacological mechanisms, safety issues, and clinical applications of these compounds (Sessa et al., 2019).

properties

IUPAC Name

[4-methyl-2-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRXMLIEPUCSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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